2-Amino-5-chloro-4-nitrobenzoic acid

Description

Contextual Significance of Aromatic Aminobenzoic Acids and Nitrobenzoic Acids in Advanced Chemical Research

Aromatic aminobenzoic acids are a class of organic compounds characterized by having both an amino group and a carboxyl group attached to an aromatic ring. nih.gov These structures serve as crucial building blocks in the pharmaceutical and chemical industries due to their structural versatility and capacity for substitution at both the amino and carboxyl functions. nih.govresearchgate.net Para-aminobenzoic acid (PABA), for example, is a well-known member of this family and is essential as a starting material for the synthesis of folate, a vital vitamin for DNA synthesis and replication. nih.gov Derivatives of aminobenzoic acids have been investigated for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.net Their utility as scaffolds in medicinal chemistry is extensive, found in drugs ranging from local anesthetics to anticonvulsants and antineoplastics. mdpi.combenthamdirect.com

Similarly, nitrobenzoic acids, which are derivatives of benzoic acid featuring one or more nitro (–NO2) groups, are of significant interest in chemical research. ontosight.ai The presence of the electron-withdrawing nitro group markedly influences the compound's chemical properties, such as acidity and reactivity, making them more acidic than the parent benzoic acid. ontosight.aiwikipedia.orgfiveable.me This enhanced reactivity makes them valuable precursors and intermediates in the synthesis of various fine chemicals, including dyes and pharmaceuticals. ontosight.aichemicalbook.com The nitro group itself can be chemically modified, often reduced to an amino group, providing a synthetic pathway to more complex molecules with potential pharmacological applications, such as antimicrobial and anti-inflammatory agents. chemicalbook.comontosight.ai The versatility of nitrobenzoic acids extends to materials science, where they are used as precursors for advanced materials. ontosight.ai

Overview of Structural Features and Synthetic Interest in 2-Amino-5-chloro-4-nitrobenzoic Acid

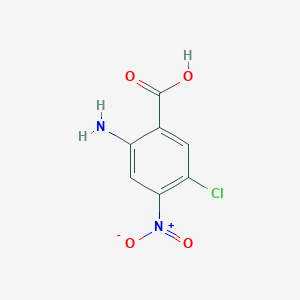

This compound is a substituted aromatic carboxylic acid that belongs to the family of anthranilic acids (2-aminobenzoic acid). Its structure is defined by a benzoic acid core with three functional groups attached to the benzene (B151609) ring: an amino group (–NH₂) at position 2, a nitro group (–NO₂) at position 4, and a chlorine atom (–Cl) at position 5. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, chloro) groups confers a unique combination of electronic and steric properties upon the molecule.

The synthetic interest in this compound stems primarily from its role as a versatile intermediate in organic synthesis. It serves as a building block for creating more complex molecules with specific functionalities. For instance, it is utilized in the synthesis of various pharmaceuticals, with its derivatives being explored for potential anti-inflammatory and antimicrobial properties. The functional groups on the molecule allow for a range of chemical transformations; the nitro group can be reduced to form a diamino derivative, and the chloro group can undergo nucleophilic substitution reactions. In the field of polymer science, this compound can be incorporated as a monomer to create functionalized polymers with unique thermal and mechanical characteristics.

Below are the key identifiers and physical properties of the compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O₄ |

| Molecular Weight | 216.58 g/mol |

| CAS Number | 34649-02-0 |

Table 2: Physicochemical Properties of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 139-143 | 362.2 |

| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 227-229 | - |

| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | - | - |

Data sourced from multiple chemical suppliers and databases. nih.govnist.govalfa-chemistry.comresearchgate.netnist.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-chloro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYNMNDNSUAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614372 | |

| Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34649-02-0 | |

| Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Research Applications and Functional Material Design Based on 2 Amino 5 Chloro 4 Nitrobenzoic Acid Derivatives

Applications in Nonlinear Optics (NLO) and Opto-electronic Materials

The inherent electronic asymmetry of molecules derived from 2-amino-5-chloro-4-nitrobenzoic acid makes them attractive candidates for applications in nonlinear optics (NLO). NLO materials are capable of altering the properties of light, such as its frequency and phase, which is crucial for technologies like optical switching and data processing. The presence of both a strong donor group (-NH₂) and an acceptor group (-NO₂) facilitates intramolecular charge transfer (ICT), a key requirement for high NLO activity.

The development of functional NLO devices relies on the production of high-quality single crystals. For derivatives of this compound, the slow evaporation solution technique (SEST) is a commonly employed method for crystal growth. researchgate.netscirp.org This process involves dissolving the synthesized material in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. This gradual process facilitates the formation of large, structurally perfect crystals necessary for optical characterization. scihorizon.com For instance, organic NLO crystals like 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) and 2-amino-5-chlorobenzophenone (B30270) have been successfully grown using this method, yielding crystals with dimensions suitable for optical measurements. scihorizon.comacs.org The choice of solvent is critical and is determined by the solubility of the specific derivative.

The efficiency of an NLO material is intrinsically linked to its molecular and crystal structure. At the molecular level, the first-order hyperpolarizability (β), a measure of a molecule's NLO response, is enhanced by the donor-π-acceptor (D-π-A) architecture. In derivatives of this compound, the amino group acts as the donor, the nitro group as the acceptor, and the phenyl ring as the π-bridge. This configuration promotes a significant change in dipole moment upon excitation by light, leading to a strong NLO effect. acs.org

For bulk NLO effects, such as second-harmonic generation (SHG), the crystal must pack in a non-centrosymmetric space group. scirp.org A centrosymmetric arrangement would lead to the cancellation of the NLO effects of individual molecules. Hydrogen bonding plays a crucial role in guiding the molecules to crystallize in the desired non-centrosymmetric fashion. Theoretical calculations using methods like Density Functional Theory (DFT) are often used to compute the hyperpolarizability and correlate it with the molecular structure, confirming the potential for SHG. scihorizon.com

Table 1: NLO Properties of Related Organic Crystals

| Compound Name | Crystal System | Space Group | SHG Efficiency vs. KDP | Key Structural Feature |

| 4-aminopyridinium 2-chloro-5-nitrobenzoate (4A2Cl5NB) | Monoclinic | P2₁/c (Centrosymmetric) | 4.8 times (powder) | Charge-transfer complex |

| 2-amino-5-chlorobenzophenone (2A-5CB) | Orthorhombic | Pca2₁ (Non-centrosymmetric) | Potential for SHG confirmed by DFT | Intramolecular N-H···O hydrogen bonding |

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) | Monoclinic | P2₁/n (Centrosymmetric) | Exhibits third-order NLO properties | π-donor-acceptor molecular complex |

Role as Key Building Blocks and Reagents in Complex Organic Synthesis

The distinct functional groups of this compound make it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic systems and substituted aromatics.

The primary amino group on the this compound scaffold can be readily converted into a guanidino group. This transformation is typically achieved by reacting the amine with a guanylating agent. A common reagent for this purpose is N,N′-di-Boc-1H-pyrazole-1-carboxamidine. mdpi.com The reaction introduces the guanidine (B92328) moiety, which is a key functional group in many biologically active molecules due to its ability to form strong hydrogen bonds and salt bridges. The resulting guanidino-substituted benzoic acid derivative can then be used as a building block in the synthesis of complex targets, such as enzyme inhibitors or ligands for biological receptors. mdpi.com

This compound is a substituted anthranilic acid, which is a classic precursor for the synthesis of quinazolinones and related fused heterocyclic systems. nih.gov Quinazolinones are a prominent class of compounds with a wide range of biological activities. nih.gov The synthesis typically involves the condensation of the anthranilic acid derivative with a one-carbon unit. For example, reaction with formamide (B127407) or orthoesters can lead to the formation of the quinazolinone ring. researchgate.net A highly utilized method involves the acylation of the anthranilic acid with an acyl chloride, followed by cyclization with a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate can then be treated with ammonia (B1221849) or primary amines to yield the desired 2,3-substituted quinazolinones. nih.gov The presence of the chloro and nitro substituents on the starting material allows for the creation of a library of functionally diverse quinazolinone derivatives.

Table 2: General Synthetic Routes to Quinazolinones from Anthranilic Acid Precursors

| Reagent(s) | Intermediate | Product Type | Reference |

| Formamide | Not isolated | Quinazolin-4(3H)-one | researchgate.net |

| Acyl Chloride, then Acetic Anhydride | Benzoxazinone | 2-Substituted Quinazolin-4(3H)-one | nih.gov |

| Isothiocyanates | Thiourea derivative | 2-Mercapto-3-substituted quinazolin-4(3H)-one | researchgate.net |

| Aldehydes, then PIDA oxidation | Dihydroquinazolinone | 2-Substituted Quinazolin-4(3H)-one | organic-chemistry.org |

Development of Chemical Probes for Biochemical Research (e.g., for Studying Enzyme Inhibition Mechanisms)

Derivatives of substituted benzoic acids, including structures related to this compound, serve as valuable scaffolds for designing chemical probes to study biological systems. These probes, often enzyme inhibitors, are crucial tools for elucidating biochemical pathways and validating new drug targets.

For example, research into novel antibacterials has focused on inhibiting the formation of the bacterial RNA polymerase (RNAP) holoenzyme, a critical protein-protein interaction for bacterial viability. nih.gov In these studies, derivatives based on a substituted nitrobenzoyl benzoic acid core were rationally designed and synthesized. These compounds were created to mimic the essential amino acid residues at the protein-protein interface. By systematically modifying the substituents on the aromatic rings, researchers were able to drastically improve the inhibitory activity. This structure-based design approach demonstrates how the this compound framework can be used as a starting point. The amino group provides a handle for further derivatization, while the chloro and nitro groups modulate the electronic properties and binding interactions of the molecule within an enzyme's active site. Such derivatives can be used to probe the structural requirements for binding and inhibition, thereby advancing the understanding of enzyme mechanisms. nih.gov

Crystal Engineering for Tailored Supramolecular Materials

Crystal engineering provides a powerful strategy for the rational design and synthesis of solid-state materials with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the assembly of molecules into a crystalline lattice. For derivatives of this compound, the presence of multiple functional groups—carboxylic acid, amino, nitro, and chloro—offers a rich platform for designing complex supramolecular architectures through a variety of non-covalent interactions.

The primary interactions exploited in the crystal engineering of such compounds are hydrogen bonds and, potentially, halogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-O-H) and acceptor (C=O). The amino group is a strong donor (-N-H), while the nitro group is a potent acceptor (-NO₂). The chlorine atom can act as a halogen bond donor. The interplay and competition between these groups dictate the formation of specific, predictable packing motifs known as supramolecular synthons.

While the specific crystal structure of this compound is not extensively detailed in publicly accessible research, the behavior of closely related analogs provides significant insight into its potential for forming tailored supramolecular materials. By examining these related structures, we can infer the likely synthons and packing arrangements.

A key analog, 2-Amino-5-nitrobenzoic acid, which lacks the chloro substituent, demonstrates the powerful influence of the amino and carboxylic acid groups on crystal packing. researchgate.net In its crystal structure, molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This creates a robust R²₂(8) ring motif, a common and highly stable synthon for carboxylic acids. researchgate.net Furthermore, an intramolecular N-H···O hydrogen bond is observed between the amino group and an oxygen of the nitro group, forming an S(6) ring. researchgate.net Intermolecular N-H···O and C-H···O hydrogen bonds then link these primary dimers into a more complex, three-dimensional network. researchgate.net

The detailed geometry of these interactions in 2-Amino-5-nitrobenzoic acid highlights the directed nature of these bonds in forming a stable crystalline lattice.

Table 1: Hydrogen Bond Geometry for 2-Amino-5-nitrobenzoic Acid (Analog Compound)

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N—H···O (intramolecular) | 0.86 | 2.25 | 2.659 | 108 |

| O—H···O | 0.82 | 1.82 | 2.636 | 172 |

| N—H···O | 0.86 | 2.40 | 3.225 | 161 |

Data sourced from crystallographic study of 2-Amino-5-nitrobenzoic acid, a related compound without the chloro substituent. researchgate.net

Another relevant analog is 2-Chloro-4-nitrobenzoic acid, which contains the chloro and nitro groups but lacks the amino group. This compound has been extensively used as a co-former in the creation of pharmaceutical co-crystals and molecular salts. acs.orgnih.gov Studies on its co-crystals reveal the formation of robust acid-pyridine or acid-amine heterosynthons when combined with appropriate co-formers. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-5-nitrobenzoic acid |

Future Research Directions and Unexplored Avenues for 2 Amino 5 Chloro 4 Nitrobenzoic Acid Research

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic pathways to 2-Amino-5-chloro-4-nitrobenzoic acid and related compounds often rely on classical, multi-step procedures. For instance, a common approach involves the nitration of a chlorinated benzoic acid precursor, followed by a reduction step. One described method involves mixing 2-chloro-5-nitrobenzoic acid with iron powder in an acidic medium to reduce the nitro group. While effective, such methods can involve harsh reagents, significant waste generation, and complex purification processes.

Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. Key areas for exploration include:

Catalytic Hydrogenation: Investigating the use of heterogeneous or homogeneous catalysts (e.g., palladium on carbon, platinum oxide) for the selective reduction of a dinitro-chloro precursor or the nitration and subsequent reduction of 2-amino-5-chlorobenzoic acid. This could offer higher yields, easier product isolation, and a reduction in metal waste compared to stoichiometric reducing agents like iron.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to improved safety, higher yields, and reduced reaction times. This would be particularly beneficial for managing potentially exothermic nitration reactions.

Biocatalysis: Exploring enzymatic pathways for the synthesis. Biocatalysis operates under mild conditions (aqueous media, ambient temperature) and can offer unparalleled selectivity, thus minimizing byproduct formation and simplifying purification.

The development of such "green" synthetic routes is crucial for making this compound more accessible for further research and potential large-scale applications.

In-depth Studies on Structure-Property Relationships in Solid-State Materials

The solid-state behaviour of organic molecules is dictated by their intermolecular interactions, which in turn influences their physical properties. For this compound, the presence of carboxylic acid, amino, and nitro groups provides multiple sites for strong hydrogen bonding and other non-covalent interactions. Research on the related compound, 2-chloro-4-nitrobenzoic acid, has revealed a complex polymorphic system and the ability to form co-crystals. researchgate.net This suggests that this compound is an excellent candidate for in-depth solid-state chemistry investigations.

Unexplored avenues in this area include:

Polymorph Screening: A systematic investigation to identify and characterize different crystalline forms (polymorphs) of the compound. Each polymorph can have distinct properties, such as solubility, stability, and melting point. Techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) would be central to such studies. researchgate.net

Co-crystal and Salt Formation: Exploring the formation of multi-component crystals (co-crystals and salts) with other molecules (co-formers). The carboxylic acid and amino groups make the molecule an ideal partner for creating novel solid-state materials with tailored properties. For example, co-crystals of 2-chloro-4-nitrobenzoic acid have been successfully formed with compounds like isonicotinamide (B137802) and pyrrolidin-2-one. researchgate.net

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals to determine the precise three-dimensional arrangement of molecules. This data is fundamental to understanding the specific hydrogen bonding motifs and π-π stacking interactions that govern the crystal packing, providing a direct link between molecular structure and macroscopic properties.

A thorough understanding of the solid-state landscape of this compound is a prerequisite for its rational design into advanced materials.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, theoretical modeling can offer profound insights into its electronic structure and potential behaviour. Computational studies have been successfully applied to related nitrobenzoic acid systems to investigate intermolecular interactions and thermal properties. researchgate.net

Future computational research on this compound should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the molecule's geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict its reactivity and photo-physical behaviour.

Molecular Electrostatic Potential (MEP) Mapping: Generating MEP maps to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net This is crucial for predicting how the molecule will interact with other molecules in co-crystals or as a ligand.

Crystal Structure Prediction (CSP): Employing CSP algorithms to predict possible crystal packing arrangements and rank their relative stabilities. This can guide experimental efforts in polymorph screening and help rationalize the observed crystal structures.

These computational approaches can accelerate the discovery and design of new materials based on this compound by providing a predictive framework for its chemical and physical properties.

Exploration of Novel Advanced Material Applications (Excluding Therapeutic Product Development)

The unique electronic characteristics of this compound—stemming from the push-pull nature of its substituents—make it an attractive building block for advanced materials. Research on the analogous compound 2-chloro-4-nitrobenzoic acid (CNBA) has highlighted its high efficiency as a nonlinear optical (NLO) material. researchgate.net This opens up a compelling avenue for investigation.

Future applied research should explore its potential in:

Nonlinear Optical (NLO) Materials: Investigating the NLO properties of single crystals of this compound. The combination of the amino group (donor) and nitro group (acceptor) on the aromatic ring is a classic design strategy for creating molecules with large second-order NLO responses, which are essential for technologies like frequency doubling in lasers.

Pigments and Dyes: The presence of chromophoric groups (-NO2, -NH2) suggests that the compound could serve as a precursor or a core structure for novel organic pigments. Research could focus on modifying the molecular structure to tune its color and improve properties like lightfastness and thermal stability.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Utilizing the carboxylic acid group as a linker to coordinate with metal ions. This could lead to the formation of new MOFs or coordination polymers with interesting properties, such as porosity for gas storage or catalytic activity. The other functional groups on the ring could be used to tune the properties of the resulting framework.

By systematically exploring these avenues, the scientific community can unlock the potential of this compound as a valuable component in the next generation of advanced materials.

Q & A

Q. What synthetic routes are recommended for preparing 2-amino-5-chloro-4-nitrobenzoic acid, and how can reaction conditions be optimized?

A stepwise approach is typically employed:

- Nitration and Chlorination : Start with a benzoic acid derivative (e.g., 2-aminobenzoic acid). Introduce nitro and chloro groups sequentially via electrophilic aromatic substitution. Control regioselectivity using directing groups or temperature gradients .

- Purification : Use recrystallization in solvents like ethanol/water mixtures, as suggested for structurally similar nitrobenzoic acids (e.g., 2-chloro-5-nitrobenzoic acid) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) and chlorinating agents (e.g., Cl₂/FeCl₃) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple spectroscopic and chromatographic methods:

Q. What solvents and storage conditions are optimal for preserving stability?

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on analogs like 4-amino-5-chloro-2-ethoxybenzoic acid .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent nitro-group degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular structures?

Q. What methodologies are effective for analyzing hydrogen-bonding interactions in crystalline forms?

Q. How can computational modeling complement experimental data for this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (IR) and NMR chemical shifts. Compare with experimental data to validate tautomeric forms .

- Molecular Dynamics (MD) : Simulate solvent effects on stability, particularly for aqueous solutions where nitro groups may hydrolyze .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Multi-Technique Validation : For example, if NMR suggests rotational freedom in the amino group but XRD shows a planar configuration, perform variable-temperature NMR to probe dynamic behavior .

- Synchrotron XRD : High-resolution data can resolve ambiguities in electron density maps, especially for disordered nitro or chloro substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.